molecular formula C12H18N2O4S B3344748 4-nitro-N,N-dipropylbenzenesulfonamide CAS No. 89840-83-5

4-nitro-N,N-dipropylbenzenesulfonamide

Cat. No.: B3344748
CAS No.: 89840-83-5
M. Wt: 286.35 g/mol
InChI Key: FHJOMNWSFGPGKH-UHFFFAOYSA-N
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Description

4-Nitro-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative characterized by a nitro (-NO₂) group at the para position of the benzene ring and dipropylamine substituents on the sulfonamide nitrogen. Sulfonamides are widely studied for their antimicrobial, enzymatic inhibitory, and material science applications. The nitro group enhances electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity.

Properties

IUPAC Name

4-nitro-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-3-9-13(10-4-2)19(17,18)12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJOMNWSFGPGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283200
Record name 4-nitro-N,N-dipropylbenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89840-83-5
Record name 4-Nitro-N,N-dipropylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89840-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-N,N-dipropylbenzenesulfonamide
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Record name NSC30340
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Record name 4-nitro-N,N-dipropylbenzenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-nitro-N,N-dipropylbenzenesulfonamide typically involves the nitration of N,N-dipropylbenzenesulfonamide. The nitration process introduces a nitro group (-NO2) into the benzene ring. This reaction is usually carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4-Nitro-N,N-dipropylbenzenesulfonamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4-Nitro-N,N-dipropylbenzenesulfonamide is widely used as a reagent in organic synthesis. It serves as a building block for the development of more complex molecules. Its sulfonamide group facilitates nucleophilic substitution reactions, allowing the introduction of various functional groups into target molecules.

Table 1: Summary of Organic Synthesis Applications

Application AreaDescription
Nucleophilic SubstitutionUsed to introduce functional groups to aromatic systems
Building BlockServes as a precursor for synthesizing complex organic compounds

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Research indicates that sulfonamide derivatives can exhibit antibacterial and antifungal activities. Studies have shown that modifications to the sulfonamide group can enhance the efficacy against resistant bacterial strains.

Case Study: Antibacterial Activity
A study explored the antibacterial properties of various sulfonamide derivatives, including this compound. Results indicated that certain modifications led to improved activity against Gram-positive bacteria, suggesting potential for developing new antibiotics .

Biochemical Applications

In biochemistry, this compound is utilized in studies involving enzyme inhibition and protein interactions. The compound's ability to form hydrogen bonds makes it a suitable candidate for investigating interactions with biological macromolecules.

Table 2: Biochemical Applications

Application AreaDescription
Enzyme InhibitionInvestigated as an inhibitor of specific enzymes
Protein Interaction StudiesUsed to study binding affinities and interaction mechanisms

Mechanism of Action

The mechanism of action of 4-nitro-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering protein function. These interactions can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Structural and Physical Properties of Sulfonamide Derivatives
Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR)
4-Nitro-N,N-dipropylbenzenesulfonamide C₁₂H₁₇N₃O₄S Nitro, dipropylamine 299.35 Not reported IR: NO₂ stretches ~1520, 1350 cm⁻¹
4-Methyl-N,N-dipropylbenzenesulfonamide C₁₃H₂₁NO₂S Methyl, dipropylamine 255.38 148–151 IR: 1718, 1626 cm⁻¹; NMR: δ 2.4 (s, 3H, CH₃)
4-(Dimethylamino)-N-propylbenzenesulfonamide C₁₁H₁₈N₂O₂S Dimethylamino, propyl 242.34 Not reported Not provided
4-Nitro-N-phenylbenzenesulfonamide C₁₂H₁₀N₂O₄S Nitro, phenylamine 278.29 Not reported Commercial availability noted
4-{[(4-Chlorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide C₁₈H₂₃ClN₂O₄S₂ Chlorophenyl, dipropylamine 437.02 (calc.) Not reported Not provided

Key Observations :

  • Melting Points : The methyl derivative (148–151°C) has a defined melting point, while nitro analogs (e.g., 4-nitro-N-phenylbenzenesulfonamide) may exhibit higher melting points due to increased polarity, though data is absent .
  • Spectral Signatures: Nitro-containing sulfonamides show distinct IR absorption bands for NO₂ (asymmetric: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹), differentiating them from methyl or amino derivatives .

Commercial and Industrial Relevance

  • 4-Nitro-N-phenylbenzenesulfonamide: Marketed under multiple names (e.g., N-nosylaniline), this compound is commercially available, suggesting established applications in organic synthesis or pharmaceuticals .
  • Supplier Diversity : Derivatives like 4-methyl-N,N-dipropylbenzenesulfonamide are listed across vendors (e.g., ChemDiv, Toronto Research Chemicals), indicating industrial demand .

Biological Activity

4-Nitro-N,N-dipropylbenzenesulfonamide is a sulfonamide compound characterized by the presence of a nitro group at the para position of the benzene ring and two propyl groups attached to the nitrogen atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may bind covalently to DNA or proteins, resulting in cytotoxic effects .

Key Mechanisms Include:

  • Enzyme Inhibition: The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase and cyclooxygenase (COX), contributing to its anti-inflammatory properties .
  • Antimicrobial Activity: Nitro compounds are known for their antimicrobial effects, often requiring metabolic activation to exert toxicity against pathogens .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Nitro-containing compounds are effective against various microorganisms through mechanisms such as DNA damage and inhibition of essential enzymes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Candida albicans32 µg/mL

2. Anti-Inflammatory Activity

The compound has been studied for its potential in reducing inflammation. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Examples of Anti-Inflammatory Effects:

  • Inhibition of COX-2 activity.
  • Reduction in levels of TNF-α and IL-6 in vitro.

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells via oxidative stress mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of nitro-substituted benzenesulfonamides, including this compound:

  • Study on Antimicrobial Efficacy:
    A recent study evaluated the antimicrobial efficacy of various nitro compounds, including this compound, revealing its effectiveness against resistant strains of bacteria .
  • Anti-Inflammatory Mechanisms:
    Research demonstrated that compounds with nitro groups could modulate inflammatory responses by inhibiting iNOS and COX-2 enzymes, highlighting their potential therapeutic applications in inflammatory diseases.
  • Anticancer Potential:
    Investigations into the anticancer activity indicated that the compound could induce apoptosis in certain cancer cell lines, warranting further exploration into its mechanisms and therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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